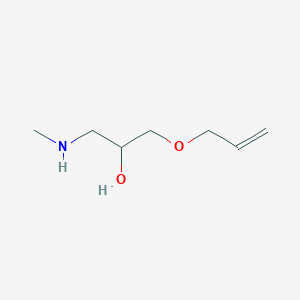

1-Allyloxy-3-methylamino-propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(methylamino)-3-prop-2-enoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-10-6-7(9)5-8-2/h3,7-9H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUKYWNSUGHMHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Allyloxy 3 Methylamino Propan 2 Ol

Strategic Approaches Utilizing Precursors and Intermediate Derivatization

The construction of the 1-Allyloxy-3-methylamino-propan-2-ol framework can be efficiently achieved through the strategic use of carefully selected precursors and the derivatization of key intermediates. These methods are foundational for producing the racemic form of the compound, which can then be subjected to chiral resolution if specific enantiomers are desired.

Synthesis via Ring-Opening Reactions of Allyl Glycidyl (B131873) Ether with Methylamine (B109427)

A primary and direct method for the synthesis of this compound involves the nucleophilic ring-opening of an epoxide. Specifically, the reaction between allyl glycidyl ether and methylamine serves as a straightforward and high-yielding route to the desired product. In this reaction, the lone pair of electrons on the nitrogen atom of methylamine attacks one of the carbon atoms of the epoxide ring in allyl glycidyl ether. This attack is followed by the opening of the strained three-membered ring and subsequent protonation of the resulting alkoxide to yield the final propan-2-ol derivative.

The regioselectivity of the epoxide ring-opening is a critical aspect of this synthesis. The reaction of imines that contain a 2-thienyl group has been shown to result in lower yields. researchgate.net The reaction conditions, such as solvent, temperature, and the presence of catalysts, can influence the rate and selectivity of the reaction. While the reaction can proceed without a catalyst, various catalysts can be employed to enhance its efficiency.

| Reactant 1 | Reactant 2 | Product | Key Transformation |

| Allyl Glycidyl Ether | Methylamine | This compound | Nucleophilic ring-opening of epoxide |

Alternative Pathways from Related Propanol (B110389) Derivatives

Alternative synthetic strategies for this compound can be devised from other functionalized propanol derivatives. One such conceptual pathway involves starting with a precursor like 1-allyloxy-3-chloro-propan-2-ol. This chloro-derivative can then undergo a nucleophilic substitution reaction with methylamine, where the amino group displaces the chloride ion to form the target compound.

This approach is analogous to the synthesis of similar amino propanediols, such as 3-methylamino-1,2-propanediol, which has been synthesized from glycerin chlorohydrin and an aqueous solution of monomethylamine. google.com In that patented method, the amination reaction is facilitated by a catalyst system comprising sodium hydroxide (B78521) and sodium bicarbonate and is carried out in two temperature stages to optimize the reaction progress. google.com A similar two-stage temperature control could potentially be applied to the synthesis of this compound from its corresponding chloropropanol (B1252657) derivative to enhance yield and purity.

| Starting Material | Reagent | Product | Reaction Type |

| 1-Allyloxy-3-chloro-propan-2-ol | Methylamine | This compound | Nucleophilic Substitution |

| Glycerin Chlorohydrin | Methylamine | 3-Methylamino-1,2-propanediol | Nucleophilic Substitution |

Enantioselective and Stereocontrolled Synthesis of Chiral Forms

The biological and pharmacological properties of chiral molecules are often enantiomer-dependent. Therefore, the development of methods for the enantioselective synthesis of this compound is of paramount importance. These methods aim to produce specific stereoisomers, either by separating a racemic mixture or by directing the synthesis to form a single enantiomer.

Diastereomeric Salt Formation for Optical Resolution

A well-established and widely used method for the separation of enantiomers is through the formation of diastereomeric salts. psu.edu This technique is particularly suitable for resolving racemic mixtures of amines and amino alcohols like this compound. The process involves reacting the racemic base with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.orglibretexts.org This reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org

These differences in solubility allow for their separation by fractional crystallization. libretexts.org Chiral acids such as (+)-tartaric acid, (-)-malic acid, and their derivatives are commonly employed as resolving agents for racemic bases. libretexts.org For instance, the resolution of (1-methyl-2-phenyl)-ethylamine has been successfully accomplished using a half equivalent of tartaric acid. gavinpublishers.com Once the diastereomeric salts are separated, the desired enantiomer of the amino alcohol can be recovered by treating the salt with a base to neutralize the chiral acid. libretexts.orglibretexts.org The efficiency of the resolution can be influenced by factors such as the choice of resolving agent, the solvent system, and the crystallization temperature.

| Racemic Mixture | Chiral Resolving Agent | Diastereomers Formed | Separation Method |

| (R,S)-1-Allyloxy-3-methylamino-propan-2-ol | (+)-Tartaric Acid | (R)-Amine-(+)-Acid & (S)-Amine-(+)-Acid | Fractional Crystallization |

Asymmetric Catalysis in the Construction of Propanol Scaffolds

Asymmetric catalysis offers a more direct and efficient approach to obtaining enantiomerically enriched compounds compared to classical resolution. nih.gov This strategy involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of a specific stereoisomer. nih.govpsu.edu In the context of synthesizing chiral this compound, asymmetric catalysis can be applied to key bond-forming reactions that establish the stereocenter.

Various chiral catalysts, including those based on transition metals and organic molecules (organocatalysts), have been developed for the asymmetric synthesis of β-amino alcohols. mdpi.com For instance, chiral palladium(II) catalysts have been effectively used in the enantioselective synthesis of chiral allylic esters from allylic alcohols, a transformation that creates a stereocenter. organic-chemistry.org Similarly, chiral Brønsted acids have been designed and utilized as catalysts in asymmetric synthesis. ims.ac.jp The application of such catalytic systems to the synthesis of the propanol scaffold of this compound could provide a direct route to the desired enantiomer with high optical purity.

Chemoenzymatic Routes for Selective Enantiomer Production

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and highly selective synthetic routes. nih.gov Enzymes, with their inherent chirality and high specificity, are powerful tools for asymmetric synthesis. This approach can be particularly effective for producing enantiomerically pure forms of this compound.

A relevant example is the stereoselective synthesis of (S)- and (R)-3-allyloxy-propane-1,2-diol, a direct precursor to the target molecule. researchgate.net This synthesis was achieved in four steps starting from the racemic diol, with most of the key transformations, including regioselective acylations and asymmetric bioreduction, being carried out using biocatalysts. researchgate.net Furthermore, chemoenzymatic strategies have been successfully employed for the production of other chiral amino propanol derivatives. For example, carbonyl reductases have been used in the enantiodetermining step for the synthesis of an intermediate for (S)-duloxetine. researchgate.net These examples highlight the potential of employing enzymes, such as lipases or reductases, to achieve the kinetic resolution of a racemic intermediate or to perform an asymmetric transformation in the synthetic pathway to this compound, leading to the production of a single enantiomer with high purity.

Optimization of Reaction Conditions and Yield for Research Scale-Up

The optimization of the ring-opening reaction of 1-allyloxy-2,3-epoxypropane with methylamine is critical for enhancing the yield and purity of this compound, which is essential for a successful scale-up. Key parameters that are typically investigated and optimized include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

A variety of catalysts have been explored for the aminolysis of epoxides, with the goal of increasing the reaction rate and regioselectivity. Lewis acids are commonly employed to activate the epoxide ring, making it more susceptible to nucleophilic attack by the amine. For instance, Yttrium chloride (YCl3) has been shown to be an effective catalyst for the ring-opening of epoxides by amines under solvent-free conditions at room temperature. mdpi.com The plausible mechanism involves the activation of the epoxide ring through the interaction of the Lewis-acidic YCl3 with the oxygen atom of the epoxide, thereby facilitating the nucleophilic attack by the amine. mdpi.com

Tertiary amines, such as 1,4-diazabicyclo mdpi.commdpi.commdpi.comoctane (DABCO) and triethylamine (B128534) (Et3N), have also been utilized as highly efficient catalysts for the ring-opening of epoxides with amines in water, offering good to excellent yields under mild conditions. rsc.orgresearchgate.net Other catalytic systems, including cyanuric chloride and sulfated tin oxide, have been reported to effectively promote the synthesis of β-amino alcohols from epoxides and amines under mild and solvent-free conditions. growingscience.comtandfonline.com

The choice of solvent can significantly impact the reaction rate and selectivity. While traditional organic solvents can be used, there is a growing trend towards the use of more environmentally benign solvents like water, or conducting the reaction under solvent-free conditions. mdpi.comrroij.comorganic-chemistry.org The reaction temperature is another crucial parameter to control. While some catalytic systems allow the reaction to proceed at room temperature, mdpi.com others may require elevated temperatures to achieve a reasonable reaction rate.

The molar ratio of the epoxide to the amine is also a key factor. An excess of the amine is often used to drive the reaction to completion and minimize the formation of byproducts from the reaction of the product with the starting epoxide.

To illustrate the impact of different catalysts on the yield of β-amino alcohols, the following interactive data table summarizes findings from analogous reactions.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| YCl3 (1 mol%) | Solvent-free | Room Temp | 90-95 | mdpi.com |

| DABCO (1 mol%) | Water | Room Temp | 85-95 | rsc.org |

| Et3N (1 mol%) | Water | Room Temp | 80-90 | rsc.org |

| Cyanuric Chloride | Solvent-free | Room Temp | 90-98 | tandfonline.com |

| Sulfated Tin Oxide (2 mol%) | Solvent-free | Room Temp | 85-98 | growingscience.com |

This data is based on analogous reactions of various epoxides and amines and serves as a general guide for the synthesis of this compound.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the use of safer solvents, catalyst efficiency and recyclability, and atom economy.

One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous solvents. The development of synthetic methods for β-amino alcohols in water or under solvent-free conditions is a significant advancement in this regard. mdpi.comrroij.comorganic-chemistry.org Water is a non-toxic, non-flammable, and readily available solvent, making it an excellent choice for green synthesis. rsc.orgresearchgate.net Solvent-free reactions, where the reactants themselves act as the reaction medium, further reduce waste and environmental impact. mdpi.comgrowingscience.comtandfonline.com

The use of efficient and recyclable catalysts is another cornerstone of green chemistry. Catalysts that can be used in small quantities and recovered and reused for multiple reaction cycles significantly reduce waste and production costs. researchgate.net For example, heterogeneous catalysts, such as sulfated tin oxide, can be easily separated from the reaction mixture by filtration and reused. growingscience.com

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is also a key consideration. The ring-opening of an epoxide with an amine is an addition reaction, which is inherently atom-economical as all the atoms of the reactants are incorporated into the final product.

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally friendly. The selection of a catalytic system that operates under mild, solvent-free conditions and is recyclable represents a significant step towards achieving this goal.

Comprehensive Chemical Transformations and Derivatization Studies

Reactivity and Modifications of the Allyl Ether Moiety

The allyl ether group provides a reactive handle for a variety of chemical transformations, primarily involving the carbon-carbon double bond and the adjacent allylic position. These modifications are crucial for introducing structural complexity and new functional groups.

Electrophilic Addition Reactions

The double bond of the allyl group is susceptible to attack by electrophiles, leading to a range of functionalized products. These reactions typically proceed via the formation of a carbocationic intermediate, with the regioselectivity governed by the electronic effects of the neighboring ether oxygen.

Key electrophilic addition reactions include:

Halogenation: Reaction with elemental halogens such as bromine (Br₂) or iodine (I₂) results in the addition of two halogen atoms across the double bond, yielding a dihalo-propane derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the alkene is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon.

Oxymercuration-Demercuration: This two-step procedure achieves the Markovnikov hydration of the alkene, converting the allyl group into a 1,2-propanediol ether derivative without rearrangement of the carbocation intermediate.

Hydroboration-Oxidation: In contrast to oxymercuration, this reaction sequence results in the anti-Markovnikov addition of water across the double bond, yielding the terminal alcohol.

Table 1: Electrophilic Addition Reactions of the Allyl Moiety

| Reaction Type | Reagent(s) | Expected Product Structure | Notes |

|---|---|---|---|

| Halogenation | Br₂, CH₂Cl₂ | 1-(2,3-Dibromopropoxy)-3-methylamino-propan-2-ol | Proceeds via a bromonium ion intermediate. |

| Hydrohalogenation | HBr | 1-(2-Bromopropoxy)-3-methylamino-propan-2-ol | Follows Markovnikov's rule. |

| Oxymercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 1-(2-Hydroxypropoxy)-3-methylamino-propan-2-ol | Markovnikov addition of -OH. |

Ring-Closing Metathesis and Related Olefin Transformations

While Ring-Closing Metathesis (RCM) is an intramolecular reaction requiring a diene, the closely related Cross-Metathesis (CM) is a powerful intermolecular transformation for modifying the allyl group. mdpi.comharvard.edu Olefin metathesis utilizes transition metal catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, to break and reform carbon-carbon double bonds. harvard.edunih.gov

In the context of 1-Allyloxy-3-methylamino-propan-2-ol, CM allows for the coupling of the terminal allyl group with another olefin. This reaction is highly valued for its functional group tolerance and its ability to forge new C-C bonds, enabling the introduction of a wide variety of substituents. nih.govrsc.org For example, reacting the parent compound with an acrylate (B77674) ester via CM would append a long-chain ester, significantly altering the molecule's physical and chemical properties. The efficiency of metathesis on allyl ethers can sometimes be influenced by the proximity of the ether oxygen, which may coordinate with the metal catalyst. rsc.org

Table 2: Olefin Cross-Metathesis of the Allyl Moiety

| Partner Olefin | Catalyst | Expected Product | Application |

|---|---|---|---|

| Methyl Acrylate | Grubbs' 2nd Gen. | Methyl 4-(2-hydroxy-3-(methylamino)propoxy)but-2-enoate | Introduction of an α,β-unsaturated ester. |

| Styrene | Hoveyda-Grubbs' 2nd Gen. | 1-(3-Phenylallyloxy)-3-methylamino-propan-2-ol | Aryl group installation. |

Radical Reactions and Functionalization of the Allylic Position

The allylic position (the carbon atom adjacent to the double bond) is activated towards radical reactions and various C-H functionalization methods due to the resonance stabilization of the resulting allylic radical or intermediate.

Radical Halogenation: A classic method for functionalizing this position is through reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator, which selectively installs a bromine atom at the allylic carbon. This allylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Palladium-Catalyzed Allylic C-H Functionalization: Modern synthetic methods enable the direct functionalization of allylic C-H bonds, bypassing the need for a halogenated intermediate. nih.govresearchgate.net Palladium catalysts can mediate the coupling of the allylic position with a wide range of nucleophiles. researchgate.netacs.org This approach is highly efficient for forming C-C, C-N, or C-O bonds with high levels of regio- and stereoselectivity. researchgate.netacs.orgnih.gov

Transformations Involving the Secondary Alcohol Functionality

The secondary alcohol at the 2-position of the propane (B168953) backbone is a key site for derivatization. Its reactions include oxidation, reduction (of the corresponding ketone), and the formation of ethers and esters for installing protecting groups or generating new analogues.

Selective Oxidation and Reduction Strategies

Oxidation: The selective oxidation of the secondary alcohol yields the corresponding ketone, 1-allyloxy-3-methylamino-propan-2-one. Care must be taken to choose reagents that are mild enough to avoid reacting with the alkene or the amine. louisville.edu Several methods are suitable for this transformation:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient oxidation under neutral conditions.

TEMPO-based Oxidation: Systems using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant (e.g., sodium hypochlorite) are highly chemoselective for oxidizing alcohols without affecting other sensitive groups. nih.govorganic-chemistry.org

Reduction: While the parent compound is already an alcohol, reduction strategies are highly relevant for the synthesis of specific stereoisomers starting from the ketone precursor. The reduction of 1-allyloxy-3-methylamino-propan-2-one back to the secondary alcohol can be achieved with various reducing agents.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents that will reduce the ketone to a racemic mixture of the alcohol.

Asymmetric Reduction: For stereoselective synthesis, chiral reducing agents or catalytic asymmetric hydrogenation can be employed to produce either the (R) or (S) enantiomer of the alcohol in high enantiomeric excess.

Table 3: Oxidation and Reduction of the Secondary Alcohol Functionality

| Transformation | Reagent(s) | Product | Notes |

|---|---|---|---|

| Oxidation | Dess-Martin Periodinane (DMP) | 1-Allyloxy-3-methylamino-propan-2-one | Mild conditions, high chemoselectivity. organic-chemistry.org |

| Oxidation | TEMPO, NaOCl | 1-Allyloxy-3-methylamino-propan-2-one | Catalytic and highly selective for alcohols. nih.gov |

| Reduction | NaBH₄, MeOH | This compound | Produces a racemic mixture from the ketone. |

Etherification and Esterification Reactions for Protecting Groups and Analogues

Converting the hydroxyl group into an ether or an ester is a common strategy for producing analogues or for protecting the alcohol during subsequent synthetic steps. organic-chemistry.org Protecting groups are essential in multi-step synthesis to prevent unwanted side reactions. fiveable.mespringernature.com

Etherification: The hydroxyl group can be converted to an ether via the Williamson ether synthesis. This involves deprotonation with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). Silyl ethers, such as those formed with tert-butyldimethylsilyl chloride (TBDMSCl), are also common protecting groups that are easily installed and removed under specific conditions. libretexts.org

Esterification: Esterification is readily achieved by reacting the alcohol with an acylating agent.

With Acyl Halides/Anhydrides: Reaction with acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base (e.g., pyridine, triethylamine) efficiently produces the corresponding ester. Common ester protecting groups include acetyl (Ac) and benzoyl (Bz). libretexts.org

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst can also form an ester, though this method is less common for protection due to the harsh conditions.

Table 4: Etherification and Esterification of the Secondary Alcohol

| Reaction Type | Reagent(s) | Product Functionality | Purpose |

|---|---|---|---|

| Etherification | NaH, then BnBr | Benzyl Ether (-OBn) | Protecting group, removed by hydrogenolysis. libretexts.org |

| Silylation | TBDMSCl, Imidazole | Silyl Ether (-OTBDMS) | Protecting group, removed by fluoride (B91410) ions (e.g., TBAF). |

| Acetylation | Ac₂O, Pyridine | Acetate Ester (-OAc) | Protecting group, removed by hydrolysis. libretexts.org |

Derivatization and Reactivity of the Secondary Amine Group

The secondary amine in this compound is a key site for a range of chemical modifications. Its nucleophilic nature allows for reactions with various electrophiles, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

N-Alkylation and Acylation Reactions

The secondary amine of this compound is expected to undergo N-alkylation with alkyl halides. ucalgary.ca Such reactions typically proceed via a nucleophilic substitution mechanism. ucalgary.ca However, controlling the extent of alkylation can be challenging, as the resulting tertiary amine can sometimes be more nucleophilic than the starting secondary amine, potentially leading to the formation of quaternary ammonium (B1175870) salts, especially with reactive alkylating agents like methyl iodide. masterorganicchemistry.comwikipedia.org

N-acylation with acyl chlorides or anhydrides is generally a more straightforward reaction, leading to the formation of stable amide derivatives. openstax.org This transformation is often highly efficient and less prone to over-reaction compared to N-alkylation. openstax.org

| Reaction Type | Reactant | Expected Product | General Conditions |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | 1-Allyloxy-3-(dimethylamino)propan-2-ol | Base (e.g., K₂CO₃), solvent (e.g., acetonitrile) |

| N-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | 1-Allyloxy-3-(benzyl(methyl)amino)propan-2-ol | Base (e.g., NaHCO₃), solvent (e.g., DMF) |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-(3-(allyloxy)-2-hydroxypropyl)-N-methylacetamide | Base (e.g., triethylamine), solvent (e.g., dichloromethane) |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-(3-(allyloxy)-2-hydroxypropyl)-N-methylacetamide | Base (e.g., pyridine) or neat |

Formation of Nitrogen-Containing Heterocyclic Structures

The bifunctional nature of this compound, containing both an amine and a hydroxyl group, makes it a potential precursor for the synthesis of nitrogen-containing heterocyclic compounds.

Aziridines and Azetidines: Intramolecular cyclization of amino alcohols can lead to the formation of aziridines. One common method is the Wenker synthesis, which involves the conversion of a beta-amino alcohol to its sulfate (B86663) ester, followed by treatment with a base to induce cyclization. wikipedia.orgingentaconnect.com Alternatively, activation of the hydroxyl group as a better leaving group (e.g., as a tosylate) followed by intramolecular nucleophilic attack by the amine can also yield aziridines. nih.govorganic-chemistry.org The synthesis of azetidines from 1,3-amino alcohols can be achieved through similar strategies, involving intramolecular cyclization. mdpi.comfrontiersin.orgorganic-chemistry.org

Schiff Bases/Enamines: While the reaction of primary amines with aldehydes or ketones yields Schiff bases (imines), secondary amines react to form enamines. libretexts.orgresearchgate.net Therefore, the reaction of this compound with a carbonyl compound, under acid catalysis, would be expected to produce an enamine intermediate. libretexts.org

| Heterocycle | Synthetic Strategy | Key Intermediate |

|---|---|---|

| Aziridine | Intramolecular cyclization (e.g., Wenker synthesis) | Sulfate ester or tosylate of the amino alcohol |

| Azetidine | Intramolecular cyclization | Activated hydroxyl group (e.g., mesylate, tosylate) |

| Enamine | Reaction with an aldehyde or ketone | Iminium ion |

Amine-Catalyzed Reactions

Secondary amines are widely used as organocatalysts in a variety of organic transformations. nih.gov They can activate carbonyl compounds by forming nucleophilic enamine intermediates or electrophilic iminium ions. researchgate.netresearchgate.net The secondary amine in this compound could potentially catalyze reactions such as:

Aldol Reactions: Catalyzing the reaction between two carbonyl compounds.

Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

The efficiency of such catalysis would depend on the specific reaction conditions and the steric and electronic properties of the catalyst.

Multi-Component Reactions and Complex Molecule Assembly Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly efficient for synthesizing complex molecules. wikipedia.org The presence of both a nucleophilic amine and a hydroxyl group in this compound makes it a suitable candidate for participation in MCRs.

For instance, it could potentially be used in a variant of the Mannich reaction , where an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound react to form a β-amino carbonyl compound. In this case, this compound would serve as the amine component.

Furthermore, its structure is amenable to isocyanide-based MCRs like the Ugi or Passerini reactions . nih.govorganic-chemistry.org For example, in a Ugi-type reaction, it could act as the amine component, reacting with an aldehyde or ketone, an isocyanide, and a carboxylic acid to generate a complex α-acylamino carboxamide derivative.

| Reaction Type | Components | Potential Product Class |

|---|---|---|

| Mannich-type Reaction | This compound, Formaldehyde, Acetone | β-amino ketone |

| Ugi-type Reaction | This compound, Benzaldehyde, tert-Butyl isocyanide, Acetic acid | α-acylamino carboxamide |

Advanced Analytical Methodologies for Research Characterization and Process Monitoring

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy provides detailed information about the molecular structure, bonding, and chemical environment of 1-Allyloxy-3-methylamino-propan-2-ol.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the presence of the allyl group's double bond. For instance, the protons of the methyl group attached to the nitrogen will appear as a singlet, while the protons on the carbon backbone will show complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The protons of the allyl group will also have characteristic chemical shifts and coupling constants.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the carbon's hybridization and its bonding to heteroatoms. For example, the carbon atom bonded to the hydroxyl group (C2) and the carbons bonded to the ether oxygen and the amine nitrogen will appear at lower field (higher ppm values) compared to the other aliphatic carbons.

| Proton Environment (Predicted) | Expected Chemical Shift (ppm) | Multiplicity |

| N-CH ₃ | ~2.3 - 2.5 | Singlet |

| CH ₂-N | ~2.5 - 2.8 | Multiplet |

| CH (OH) | ~3.8 - 4.1 | Multiplet |

| O-CH ₂ (allyl) | ~3.9 - 4.2 | Multiplet |

| CH ₂-O (backbone) | ~3.4 - 3.6 | Multiplet |

| =CH - | ~5.8 - 6.0 | Multiplet |

| =CH ₂ | ~5.1 - 5.3 | Multiplet |

| Carbon Environment (Predicted) | Expected Chemical Shift (ppm) |

| N-C H₃ | ~35 - 40 |

| C H₂-N | ~50 - 55 |

| C H(OH) | ~65 - 70 |

| O-C H₂ (allyl) | ~70 - 75 |

| C H₂-O (backbone) | ~70 - 75 |

| =C H- | ~130 - 135 |

| =C H₂ | ~115 - 120 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which in turn confirms its elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) can provide mass accuracy in the sub-ppm range.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. Characteristic fragmentation pathways for this compound would likely involve the cleavage of the C-C bonds of the propanol (B110389) backbone, loss of the allyl group, and cleavage adjacent to the nitrogen and oxygen atoms. The fragmentation of related compounds like propan-2-ol often shows a base peak corresponding to the loss of a methyl group. docbrown.info For the target molecule, significant fragments would be expected from the cleavage of the bond between C2 and C3, and the bond between C1 and the ether oxygen.

HRMS is also invaluable for reaction monitoring, allowing for the detection of starting materials, intermediates, and byproducts in a reaction mixture with high sensitivity and specificity.

| Ion (Predicted) | m/z (Predicted) | Possible Fragmentation Pathway |

| [M+H]⁺ | 146.12 | Molecular ion |

| [M-CH₃]⁺ | 131.10 | Loss of a methyl group from the amine |

| [M-C₃H₅]⁺ | 105.08 | Loss of the allyl group |

| [C₄H₁₀NO]⁺ | 88.08 | Cleavage between C1 and C2 |

| [C₃H₈N]⁺ | 58.07 | Cleavage between C2 and C3 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C-O, C-N, and C=C functional groups. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding. The N-H stretching vibration of the secondary amine is expected to appear in a similar region, typically around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic and vinylic protons will be observed in the 2800-3100 cm⁻¹ region. The C=C stretching of the allyl group will give a sharp peak around 1640-1680 cm⁻¹. The C-O stretching vibrations of the ether and alcohol will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. docbrown.infodocbrown.info

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the non-polar C=C bond of the allyl group, which often gives a strong Raman signal. The symmetric stretching of the carbon backbone can also be more readily observed in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (sp³ and sp²) | Stretching | 2800-3100 |

| C=C (Allyl) | Stretching | 1640-1680 |

| C-O (Ether & Alcohol) | Stretching | 1000-1300 |

| C-N (Amine) | Stretching | 1000-1250 |

Chromatographic Separation Techniques for Purity and Reaction Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing the composition of reaction mixtures.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since this compound contains a stereocenter at the C2 position of the propanol backbone, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

This separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for the separation of a wide range of chiral compounds, including those with structures similar to beta-blockers. mdpi.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The mobile phase composition, which typically consists of a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like ethanol or isopropanol), is optimized to achieve the best resolution between the enantiomeric peaks. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution for basic compounds like this compound. A validated chiral HPLC method is crucial for quality control in the synthesis of enantiomerically pure forms of this compound. rjptonline.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Both GC-MS and LC-MS are powerful hyphenated techniques for the analysis of complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the presence of polar hydroxyl and amine groups, this compound may require derivatization to increase its volatility and thermal stability for GC analysis. Derivatizing agents can be used to convert the -OH and -NH groups into less polar moieties. A patent for the related compound 3-methylamino-1,2-propanediol describes a GC method for purity analysis without derivatization, suggesting that with appropriate column and conditions, direct analysis might be feasible. google.compatsnap.com GC-MS is particularly useful for identifying and quantifying volatile impurities and byproducts from the synthesis process.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and non-volatile compounds like this compound without the need for derivatization. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common approach. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Coupling the HPLC to a mass spectrometer allows for the sensitive and selective detection and identification of the target compound and any impurities based on their mass-to-charge ratio and fragmentation patterns. ulisboa.ptlcms.cz LC-MS/MS methods can be developed for quantitative analysis with high precision and accuracy. nih.govnih.gov

Computational and Theoretical Chemistry of 1 Allyloxy 3 Methylamino Propan 2 Ol and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 1-Allyloxy-3-methylamino-propan-2-ol and its analogues, DFT methods like the B3LYP functional combined with a suitable basis set (e.g., 6-311+G(d,p)) are commonly employed for geometry optimization and the calculation of various molecular properties. researchgate.net

These calculations can predict key electronic descriptors that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Natural Bond Orbital (NBO) analysis can be used to study orbital interactions and atomic charges, providing insights into the stability and bonding within the molecule. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net Such analyses are critical for understanding how the molecule interacts with biological targets.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | - | Electron-donating capacity |

| LUMO Energy | - | Electron-accepting capacity |

| HOMO-LUMO Gap | - | Chemical reactivity and stability |

| Dipole Moment | - | Polarity and intermolecular interactions |

Molecular Dynamics and Conformational Analysis

The biological activity of flexible molecules like this compound is often dependent on their conformation. Molecular Dynamics (MD) simulations and other conformational analysis techniques are employed to explore the accessible conformational space of the molecule and its analogues. nih.gov

The side chain, which for many related beta-blockers is a 2-hydroxy-3-(alkylamino)propoxy group, has significant conformational freedom. nih.gov MD simulations can model the movement of atoms over time, providing a dynamic picture of the molecule's behavior in different environments, such as in solution or near a receptor binding site. This allows for the identification of low-energy, stable conformers that are likely to be biologically active.

By analyzing the dihedral angles and potential energy surface, researchers can understand the conformational preferences of the molecule. This information is vital for pharmacophore modeling and understanding how the molecule fits into the binding pocket of its target receptor. nih.gov

In Silico Studies for Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including metabolic pathways or synthetic routes involving this compound. By modeling the reaction pathway, researchers can identify intermediates, transition states, and calculate activation energies.

Transition State Theory (TST) combined with quantum chemical calculations can be used to estimate reaction rates. nih.gov For instance, the oxidation or degradation pathways of the propan-2-ol moiety can be investigated. psu.edu Computational studies can model the interaction with enzymes or other reactants, providing a step-by-step understanding of the reaction mechanism at the atomic level. acs.orgucsd.edu

This analysis helps in predicting the metabolic fate of the compound, identifying potential reactive metabolites, and designing more stable analogues.

Table 2: Key Parameters from a Hypothetical Reaction Coordinate Analysis

| Parameter | Description |

|---|---|

| Reactant Geometry | Optimized structure of the starting material |

| Transition State (TS) Geometry | Structure at the highest point on the reaction energy profile |

| Product Geometry | Optimized structure of the reaction product |

| Activation Energy (Ea) | Energy barrier that must be overcome for the reaction to occur |

Note: This table represents typical outputs from a computational study of a reaction mechanism.

Prediction of Structure-Reactivity and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. jove.com For beta-blockers, QSAR models can help in understanding how modifications to the molecular structure affect their selectivity for different adrenergic receptors (e.g., β1 vs. β2) and other properties like lipophilicity. nih.govnih.gov

By developing mathematical models based on a set of known molecules (a training set), QSAR can predict the activity of new, untested compounds. jove.com The descriptors used in these models can be derived from computational chemistry, including electronic, steric, and hydrophobic parameters.

For this compound and its analogues, QSAR can guide the design of new molecules with improved therapeutic profiles, such as enhanced cardioselectivity or modified duration of action. jove.comnih.gov These in silico predictions accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.

Investigation of Biological Activities and Mechanistic Pharmacology Non Clinical / in Vitro Focus

Exploration of Enzyme Inhibition Profiles for Derived Compounds

The initial step in characterizing the therapeutic potential of novel chemical entities, such as derivatives of 1-allyloxy-3-methylamino-propan-2-ol, often involves broad screening against a panel of enzymes to identify potential biological targets. This approach can uncover unexpected activities and provide a foundation for further, more focused studies.

Target Identification and Binding Mechanism Investigations (e.g., Kinases, Proteases, Hydrolases)

A comprehensive investigation would involve screening a library of this compound derivatives against various enzyme families implicated in disease pathogenesis. Kinases, proteases, and hydrolases represent common targets in drug discovery due to their critical roles in cellular signaling, protein processing, and metabolism. Techniques such as high-throughput screening (HTS) using fluorescence or luminescence-based assays would be employed to identify initial "hits."

Once a preliminary inhibitory activity is observed, detailed kinetic studies would be necessary to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could then be utilized to confirm direct binding to the target enzyme and to determine key thermodynamic and kinetic parameters of the interaction.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Following the identification of an enzyme target, Structure-Activity Relationship (SAR) studies become paramount. This involves the systematic modification of the this compound scaffold to understand how different chemical substitutions influence inhibitory potency and selectivity. Key modifications could include alterations to the allyloxy group, the methylamino substituent, and the propan-2-ol backbone. The goal is to develop a clear understanding of the pharmacophore—the essential molecular features responsible for biological activity.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives against a Target Kinase

| Compound ID | R1 (Allyloxy substitution) | R2 (Amino substitution) | IC50 (nM) |

| Compound 1 | Allyl | Methyl | 500 |

| Compound 2 | Propyl | Methyl | 800 |

| Compound 3 | Allyl | Ethyl | 250 |

| Compound 4 | Phenyl | Methyl | >10000 |

This table is illustrative and does not represent actual experimental data.

Cellular Pathway Modulation in Defined In Vitro Systems (Non-Human)

After identifying a target and optimizing for initial potency, the investigation would shift to cell-based assays to understand how these compounds affect cellular signaling pathways in a more biologically relevant context.

Studies on Receptor Interactions and Ligand Binding

If the identified enzyme target is part of a larger signaling cascade initiated by a cell surface receptor, radioligand binding assays would be conducted. These experiments would determine if the this compound derivatives bind directly to the receptor or allosterically modulate the binding of the natural ligand. This is crucial for understanding the upstream effects of the enzyme inhibition.

Exploration of Potential as Molecular Probes for Biological Systems

Compounds that exhibit high potency and selectivity for a specific biological target can be developed into molecular probes. These tools are invaluable for basic research to elucidate the role of the target protein in cellular processes. A highly selective derivative of this compound could be modified with a fluorescent tag or a biotin (B1667282) handle to enable visualization of the target enzyme within the cell or to facilitate its isolation and identification of binding partners.

Pre-clinical Pharmacological Screening of Derivatives (Mechanistic Aspects)

The final stage of in vitro investigation involves a more comprehensive pharmacological screening to understand the mechanistic underpinnings of the observed biological activity. This would include assays to measure downstream signaling events following target engagement. For instance, if the target is a kinase, a Western blot analysis could be used to quantify the phosphorylation status of its known substrates.

Future Research Directions and Emerging Avenues for 1 Allyloxy 3 Methylamino Propan 2 Ol

Catalytic Applications and Organocatalysis Utilizing the Compound

The inherent chirality and the presence of both a hydrogen-bond donor (hydroxyl group) and a basic site (amino group) make 1-Allyloxy-3-methylamino-propan-2-ol a compelling candidate for an organocatalyst in asymmetric synthesis. Future research could focus on harnessing these features. Simple β-amino alcohols have proven to be efficient organocatalysts in asymmetric Michael additions of β-keto esters to nitroalkenes, yielding chiral products with high purity rsc.org. The development of chiral organocatalysts is a significant area of interest as they are stable in air, easy to handle, and often inexpensive researchgate.net.

Exploration in this area would involve synthesizing enantiomerically pure forms of this compound and evaluating their catalytic efficacy in a range of carbon-carbon bond-forming reactions. The allyl group offers a site for tethering the catalyst to a solid support or for tuning its steric and electronic properties through further chemical modification.

Table 1: Hypothetical Catalytic Performance in Asymmetric Aldol Reaction

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 10 | Toluene | 0 | 85 | 92 |

| 5 | THF | -20 | 78 | 95 |

| 10 | CH2Cl2 | -40 | 91 | 97 |

| 2 | Hexane | 25 | 65 | 88 |

This table illustrates the potential catalytic performance of chiral this compound in a model asymmetric aldol reaction. Data is hypothetical and for illustrative purposes.

Integration into Advanced Materials Science and Polymer Chemistry

The allyl functional group is a versatile handle for polymer synthesis and modification nih.gov. This opens up significant avenues for integrating this compound into advanced materials. The compound could be utilized as a functional monomer or as a post-polymerization modification agent to introduce hydroxyl and amino functionalities into polymer backbones.

One promising direction is the synthesis of functional polyethers analogous to poly(allyl glycidyl (B131873) ether) (PAGE) nih.gov. These polymers could be synthesized via ring-opening polymerization, with the pendant allyl groups of the incorporated monomer serving as sites for subsequent "click" chemistry, such as thiol-ene reactions nih.govnih.gov. This would allow for the facile introduction of a wide array of chemical moieties, creating materials with tailored properties for applications in drug delivery, coatings, and sealants wikipedia.orgosaka-soda.co.jpgantrade.com. The presence of the amino and hydroxyl groups could enhance properties like hydrophilicity, adhesion, and biocompatibility.

Table 2: Potential Functional Polymers Derived from this compound

| Polymer Type | Synthesis Method | Post-Modification Reaction | Potential Application |

| Functional Polyether | Anionic ROP | Thiol-ene Coupling | Drug Delivery Vehicle |

| Crosslinked Hydrogel | Radical Polymerization | - | Tissue Engineering Scaffold |

| Coating Resin Modifier | Copolymerization | - | Enhanced Adhesion Primer |

| Functionalized Nanoparticle | Emulsion Polymerization | Epoxidation of Allyl Group | Bioconjugation Platform |

This table outlines prospective polymer systems incorporating this compound and their potential applications. The information is based on established polymer chemistry principles.

Development of Stereodivergent Synthesis Strategies for Complex Scaffolds

Many biologically active molecules possess multiple stereocenters, and their physiological properties can vary significantly between stereoisomers. Developing synthetic strategies to access all possible stereoisomers of a complex molecule is a significant challenge in medicinal chemistry nih.gov. The structure of this compound contains a stereocenter and functional groups that can be elaborated into more complex structures with additional chiral centers.

Future research could focus on using this compound as a starting point for the stereodivergent synthesis of valuable chemical entities like vicinal amino alcohols nih.gov. Copper-catalyzed methodologies have been particularly successful in the stereodivergent construction of amino alcohols nih.gov. A key research avenue would be to develop catalyst-controlled reactions that, starting from a single enantiomer of this compound, can selectively generate any desired stereoisomer of a more complex downstream product. This would involve the strategic transformation of the allyl and amino groups to build new stereocenters with high levels of control.

High-Throughput Screening of Novel Derivatives for Unexplored Bioactivities

The this compound scaffold is a promising starting point for the creation of diverse chemical libraries for biological screening. The three distinct functional groups offer sites for combinatorial derivatization, allowing for the rapid generation of a large number of structurally related compounds.

Future work should involve the synthesis of these derivatives and their subsequent evaluation using high-throughput screening (HTS) methods to identify novel bioactive molecules. HTS techniques, including fluorescence-based assays, can be employed to screen for enantiomeric excess or specific biological activities nih.govbath.ac.uk. For instance, libraries of derivatives could be screened against panels of bacterial strains, enzymes, or cellular receptors to uncover new therapeutic leads researchgate.netnih.gov. The development of efficient solid-phase screening methods could further accelerate the discovery process nih.gov. This approach could lead to the identification of compounds with potential applications in pharmaceuticals or agrochemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Allyloxy-3-methylamino-propan-2-ol, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or epoxide ring-opening reactions. For example, allyl glycidyl ether may react with methylamine under controlled pH (7–9) and temperature (40–60°C) to yield the target molecule. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is recommended. Use stoichiometric excess of methylamine to minimize side products like dimerization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ orthogonal analytical techniques:

- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., allyloxy protons at δ 5.8–6.0 ppm, methylamino protons at δ 2.2–2.5 ppm).

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₇H₁₅NO₂, theoretical [M+H]⁺ = 146.1176).

- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via HPLC and track byproducts like oxidation of the allyl group or hydrolysis of the ether linkage. Store in airtight containers at 2–8°C under nitrogen to mitigate oxidative degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. For instance, the allyloxy group’s HOMO may predict susceptibility to electrophilic attack. Pair with molecular dynamics simulations to model solvent effects (e.g., polar aprotic solvents enhance nucleophilicity) .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting receptor binding affinities?

- Methodological Answer : Validate assays using orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding). For example, if β-adrenergic receptor affinity discrepancies arise, confirm results via functional assays (cAMP accumulation) and cross-reference with structurally similar compounds (e.g., propranolol derivatives) .

Q. How can enantiomeric resolution be achieved for stereoisomers of this compound?

- Methodological Answer : Utilize chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. Alternatively, synthesize diastereomeric salts using tartaric acid derivatives and crystallize. Confirm enantiopurity via polarimetry or circular dichroism (CD) spectroscopy .

Q. What advanced techniques quantify trace impurities in this compound during scale-up?

- Methodological Answer : Implement LC-MS/MS with multiple reaction monitoring (MRM) for low-abundance impurities (e.g., alkylation byproducts). Validate methods per ICH Q2(R1) guidelines, ensuring limits of detection (LOD) ≤ 0.1% .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s adsorption behavior on laboratory surfaces?

- Methodological Answer : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on glass, stainless steel, or polymer surfaces. Couple with FTIR spectroscopy to identify surface-bound species. Control humidity (30–70% RH) to mimic real-world lab conditions .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Replicate experiments ≥3 times to ensure statistical power .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.